Hydroxy Cobicistat

説明

Hydroxy Cobicistat is an impurity in commercial preparation of Cobicistat.

作用機序

Target of Action

Hydroxy Cobicistat primarily targets the cytochrome P450 3A (CYP3A) isoforms . These are a group of heme-thiolate monooxygenases that play a crucial role in the oxidation of organic substances .

Mode of Action

This compound is a mechanism-based inhibitor of CYP3A isoforms . It inhibits the CYP3A-mediated metabolism, which increases the systemic exposure of CYP3A substrates . This results in an increased anti-viral activity at a lower dosage .

Biochemical Pathways

The inhibition of CYP3A by this compound affects the metabolic pathways of certain antiretroviral agents, notably atazanavir and darunavir . By increasing the systemic exposure of these agents, this compound enhances their viral suppression capabilities .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . As a CYP3A inhibitor, it increases the systemic exposure of atazanavir or darunavir in combination with other antiretroviral agents in the treatment of HIV-1 infection . This allows for better treatment outcomes and a decreased side effect profile .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the increased systemic exposure of CYP3A substrates . This results in enhanced anti-viral activity without increasing the dosage of the antiretroviral agents . It also inhibits the intestinal efflux transporters P-glycoprotein and breast cancer resistance protein, thereby increasing the absorption of coadministered substrates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to certain environmental toxicants can affect the body’s response to drugs . .

生化学分析

Biochemical Properties

Hydroxy Cobicistat interacts with cytochrome P450 3A (CYP3A) isoforms . Its major mechanism of action is through the inhibition of these proteins . This interaction increases the systemic exposure of CYP3A substrates, such as atazanavir and darunavir, enabling increased anti-viral activity at a lower dosage .

Cellular Effects

This compound influences cell function by inhibiting CYP3A proteins, which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids . This inhibition can increase the systemic exposure of certain antiretroviral drugs, enhancing their viral suppression while diminishing their adverse side-effects .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a mechanism-based inhibitor of CYP3A isoforms . By inhibiting CYP3A-mediated metabolism, this compound increases the systemic exposure of CYP3A substrates, thereby enhancing their anti-viral activity .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not fully documented, it’s worth noting that Cobicistat has been found to have a lower potential for drug interactions, provides bioequivalent protease inhibitor exposure, and is associated with noninferior virological suppression rates .

Metabolic Pathways

This compound is involved in the metabolic pathway of cytochrome P450 3A (CYP3A) isoforms . It acts as a potent inhibitor of these enzymes, affecting the metabolism of various drugs .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its biochemical properties and its role as a CYP3A inhibitor, it is likely to be found in the endoplasmic reticulum where CYP3A enzymes are located .

生物活性

Hydroxy Cobicistat (also referred to as GS-9350) is a derivative of the well-known pharmacokinetic enhancer cobicistat. This compound is primarily recognized for its role in inhibiting cytochrome P450 3A (CYP3A) enzymes, which are crucial for the metabolism of various drugs. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

CYP3A Inhibition

this compound acts as a selective and potent inhibitor of CYP3A4, CYP3A5, and CYP3A7 isoforms. By inhibiting these enzymes, this compound increases the systemic exposure of drugs metabolized by CYP3A, thereby enhancing their efficacy at lower doses. Unlike ritonavir, which also inhibits CYP3A but possesses intrinsic anti-HIV activity, this compound does not exhibit antiviral properties on its own .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it achieves peak plasma concentrations approximately 3.5 hours post-administration. Its high aqueous solubility allows for easy coformulation with other therapeutic agents, making it a valuable component in combination therapies .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 3.5 hours post-dose |

| Bioavailability | High |

| Metabolism | CYP3A4 |

Biological Activity in Disease Models

Recent studies have demonstrated the potential of this compound in enhancing the efficacy of antiviral therapies. Notably, it has shown synergistic effects when combined with Remdesivir against SARS-CoV-2 in vitro and in vivo models. This combination therapy resulted in significant reductions in viral replication and improved cell viability .

Case Study: this compound and SARS-CoV-2

In a study involving Syrian hamsters, administration of this compound alongside Remdesivir decreased viral loads significantly compared to controls. The concentrations used were higher than those typically prescribed for HIV treatment but remained well tolerated .

Clinical Implications

This compound's ability to enhance drug exposure while minimizing adverse interactions positions it as an important agent in HIV therapy and potentially in treating COVID-19. Its reduced liability for drug interactions compared to ritonavir makes it a safer choice for patients requiring multiple medications .

Table 2: Comparison of this compound and Ritonavir

| Feature | This compound | Ritonavir |

|---|---|---|

| Anti-HIV Activity | None | Present |

| CYP3A Inhibition | Selective | Broad |

| Drug Interaction Potential | Lower | Higher |

科学的研究の応用

Pharmacokinetic Enhancements

Hydroxy Cobicistat is utilized to enhance the bioavailability and effectiveness of co-administered antiretroviral medications. By inhibiting CYP3A, it increases the systemic exposure of drugs such as Atazanavir and Darunavir, which are crucial in HIV therapy. This mechanism allows for lower dosages of these antiretrovirals while maintaining therapeutic efficacy .

Comparative Pharmacokinetics

| Drug | With this compound | Without this compound |

|---|---|---|

| Atazanavir | Increased plasma levels | Decreased plasma levels |

| Darunavir | Enhanced bioavailability | Limited effectiveness |

Clinical Studies and Findings

- Efficacy in HIV Treatment : A Phase 3 randomized trial demonstrated that Atazanavir boosted with this compound achieved similar rates of viral suppression compared to Atazanavir boosted with Ritonavir over a one-year period. The side effect profiles were comparable, indicating no significant advantages or disadvantages in tolerability .

- Safety Profile : this compound has shown a favorable safety profile, with fewer adverse metabolic effects compared to Ritonavir. This attribute is particularly beneficial for long-term treatment regimens where metabolic side effects can lead to complications such as insulin resistance and lipid disorders .

- Combination Therapy : this compound is often combined with other antiretroviral agents in fixed-dose combinations like Stribild (which includes Elvitegravir, Emtricitabine, and Tenofovir). This combination has been shown to simplify treatment regimens and improve adherence among patients .

Case Studies

- Study GS-US-216-0105 : This clinical trial evaluated the pharmacokinetics and safety of this compound when used with Atazanavir. Results indicated a significant increase in Atazanavir exposure, leading to effective viral load suppression without notable adverse effects .

- Phase 1 Study on Darunavir : Research demonstrated that this compound effectively boosted Darunavir plasma levels comparably to Ritonavir, supporting its use as a reliable alternative in HIV treatment protocols .

特性

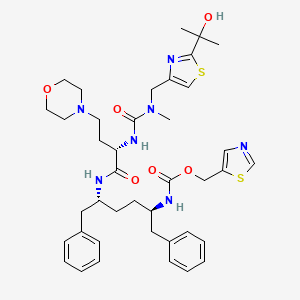

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53N7O6S2/c1-40(2,51)37-43-33(27-54-37)25-46(3)38(49)45-35(16-17-47-18-20-52-21-19-47)36(48)42-31(22-29-10-6-4-7-11-29)14-15-32(23-30-12-8-5-9-13-30)44-39(50)53-26-34-24-41-28-55-34/h4-13,24,27-28,31-32,35,51H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t31-,32-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDCQPXIILFDPF-FAJRIDIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53N7O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051463-40-1 | |

| Record name | Hydroxy cobicistat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXY COBICISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59G4A8U34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。